N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide
Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 5,7-dimethyl-1,3-benzothiazole, 4-(dimethylsulfamoyl)benzoic acid, and pyridine-3-methanol. The synthetic route may involve:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Sulfonamide Formation:
Amide Bond Formation: The final step involves coupling the benzothiazole sulfonamide with pyridine-3-methanol using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound may be explored for its potential use in drug development. Its unique structure could make it a candidate for targeting specific biological pathways or receptors.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure.
Sulfonamides: Compounds containing the sulfonamide functional group.
Pyridine Derivatives: Compounds containing the pyridine ring.
Uniqueness
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to its combination of benzothiazole, sulfonamide, and pyridine moieties. This unique structure may confer specific biological activities and reactivity patterns that are not observed in simpler compounds.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-16-12-17(2)22-21(13-16)26-24(32-22)28(15-18-6-5-11-25-14-18)23(29)19-7-9-20(10-8-19)33(30,31)27(3)4/h5-14H,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDCYVACRLROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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